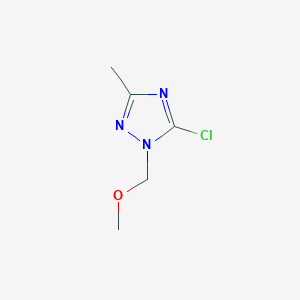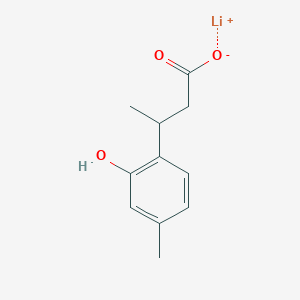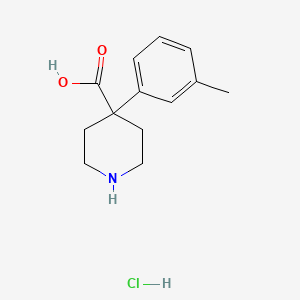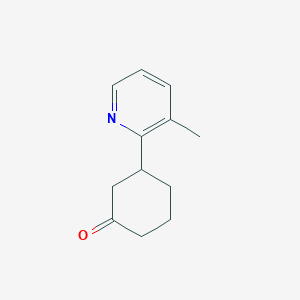
3-(3-Methylpyridin-2-yl)cyclohexan-1-one
Descripción general
Descripción
3-(3-Methylpyridin-2-yl)cyclohexan-1-one, also known as M2CH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of cyclohexanones and has a molecular weight of 183.27 g/mol.
Aplicaciones Científicas De Investigación
Pain Relief
- Summary of the Application : The compound “3-(3-Methylpyridin-2-yl)cyclohexan-1-one” has been studied in the context of pain relief. It has been found to interact with Fatty Acid Amide Hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are substances that help control pain sensation .
- Methods of Application or Experimental Procedures : The compound was tested for its ability to inhibit FAAH in rat brain homogenates and in lysates expressing either wild-type or FAAH T488A-mutated enzyme .
- Results or Outcomes : The Flu-AM1 and Ibu-AM5 derivatives of flurbiprofen and ibuprofen, which are structurally similar to “3-(3-Methylpyridin-2-yl)cyclohexan-1-one”, were found to retain similar COX-inhibitory properties and are more potent inhibitors of FAAH than the parent compounds .
Material Science
- Summary of the Application : This compound has been used in the creation of two-dimensional networks by metal ions and ligand side groups .
- Methods of Application or Experimental Procedures : Solvothermal reactions of 3-(3-methylpyridin-4-yl)benzoic acid with Zn (II), Cd (II), or Cu (II) salts yielded crystals of coordination polymers .
- Results or Outcomes : The resulting coordination polymers possess two-dimensional (2D) 4-connected sql coordination networks with different packing/interpenetration modes . The porous framework of one of the polymers can be retained after guest removal, as demonstrated by the CO2 adsorption isotherms and high catalytic performances for cycloaddition of epoxides and CO2 .
Chemical Synthesis
- Summary of the Application : “3-(3-Methylpyridin-2-yl)cyclohexan-1-one” is a chemical compound that can be synthesized for use in various chemical reactions .
- Methods of Application or Experimental Procedures : The compound can be stored at a temperature of 4 degrees Celsius and is available in powder form .
- Results or Outcomes : The compound has a molecular weight of 189.26 and is used in various chemical reactions .
Enantiomeric Selectivity and Binding Mode Study
- Summary of the Application : This compound has been used in studies to understand the enantiomeric selectivity and binding mode of N-(3-Methylpyridin-2-yl)amide derivatives of Flurbiprofen and Ibuprofen with Fatty Acid Amide Hydrolase (FAAH) .
- Methods of Application or Experimental Procedures : The study involved measuring FAAH inhibitory activity in rat brain homogenates and in lysates expressing either wild-type or FAAH T488A-mutated enzyme .
- Results or Outcomes : The study found that the ®- and (S)-enantiomers of Flu-AM1 inhibited rat FAAH with similar potencies, whereas the (S)-enantiomer of Ibu-AM5 was more potent than the ®-enantiomer .
Synthesis of Novel Heterocyclic Compounds
- Summary of the Application : A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of privileged structures in medicinal chemistry .
- Methods of Application or Experimental Procedures : To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized .
- Results or Outcomes : The biological activities of these novel compounds were evaluated .
Propiedades
IUPAC Name |
3-(3-methylpyridin-2-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-4-3-7-13-12(9)10-5-2-6-11(14)8-10/h3-4,7,10H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCWUMAHYSXYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2CCCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylpyridin-2-yl)cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1433968.png)
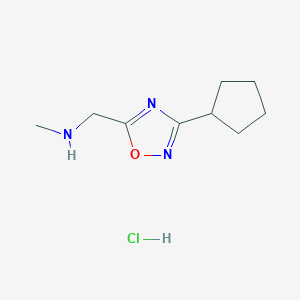
![Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B1433971.png)
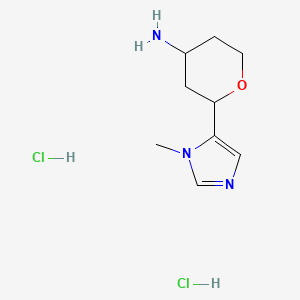
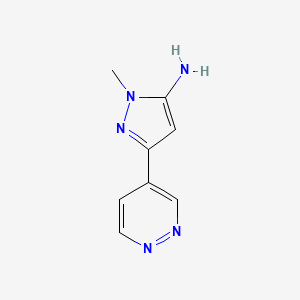
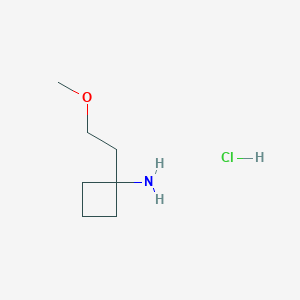
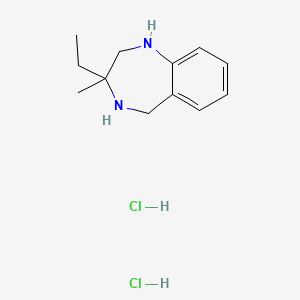
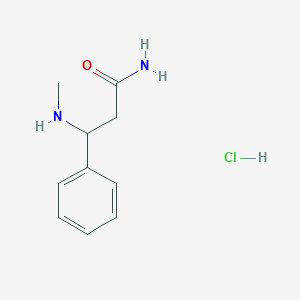
![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1433979.png)
![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid](/img/structure/B1433985.png)
![[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1433986.png)
